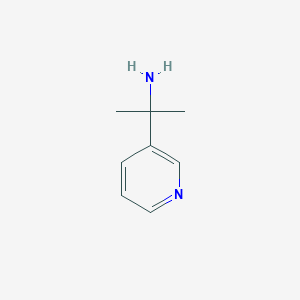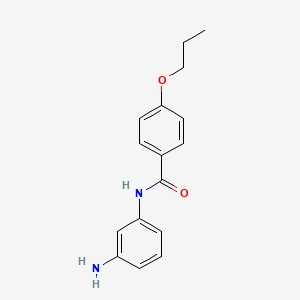
N-(3-Aminophenyl)-4-propoxybenzamide
Overview
Description
N-(3-Aminophenyl)-4-propoxybenzamide, also known as APPA, is an organic compound consisting of an amine group, an aromatic ring, and a propoxy group. It is a white crystalline solid with a melting point of 83-85 °C and a molecular weight of 213.26 g/mol. APPA has a variety of applications in scientific research, including as a reagent for synthesizing other compounds. It can also be used to study the biochemical and physiological effects of a wide range of compounds.
Scientific Research Applications
Memory Enhancement and Acetylcholinesterase Inhibition
- Application : N-(3-Aminophenyl)-4-propoxybenzamide derivatives have been investigated for their potential as memory enhancers. Specifically, certain derivatives have shown acetylcholinesterase-inhibiting activity, which is relevant in the treatment of memory disorders like Alzheimer's disease. For instance, one compound demonstrated significant retention improvement in in vivo studies, suggesting its potential for memory enhancement (Piplani et al., 2018).
Molecular Structure and Intermolecular Interactions
- Application : The molecular structure of this compound derivatives has been a subject of interest, particularly in understanding the influence of intermolecular interactions on molecular geometry. This is crucial for designing drugs with specific desired properties (Karabulut et al., 2014).
Antioxidant Activity
- Application : Amino-substituted benzamide derivatives, which include this compound, have been noted for their antioxidant properties. This is significant in understanding their capacity to scavenge free radicals, which has implications in reducing oxidative stress-related damage in cells (Jovanović et al., 2020).
Biosensor Applications
- Application : Modified this compound has been used in the development of biosensors. For instance, a study demonstrated its use in a biosensor for the electrocatalytic determination of glutathione, showcasing its potential in analytical chemistry (Karimi-Maleh et al., 2014).
Psycho- and Neurotropic Profiling
- Application : In the field of neuropsychiatry, certain this compound derivatives have been studied for their psycho- and neurotropic properties. This includes evaluating their effects in various behavioral and cognitive tests, which is important for developing new therapeutic agents for neurological and psychiatric disorders (Podolsky et al., 2017).
Kinesin Spindle Protein Inhibition
- Application : this compound derivatives have been explored as kinesin spindle protein (KSP) inhibitors. These compounds have shown potential as anticancer agents due to their ability to induce cell cycle arrest and cell death in cancer cells (Theoclitou et al., 2011).
Mechanism of Action
Mode of Action
Based on its structural similarity to other aminophenyl compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The aminophenyl group could be subject to metabolic transformations, such as acetylation or glucuronidation, which could affect its elimination .
Result of Action
The molecular and cellular effects of N-(3-Aminophenyl)-4-propoxybenzamide’s action are currently unknown. Given the lack of information about its specific targets and mode of action, it is difficult to predict its potential effects .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH of the local environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other competing or interacting molecules could influence its efficacy and stability .
properties
IUPAC Name |
N-(3-aminophenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJGMLCGPEJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



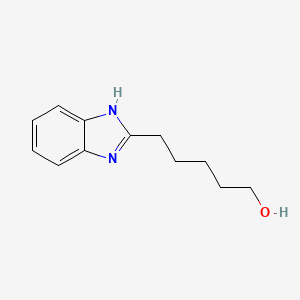
![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)
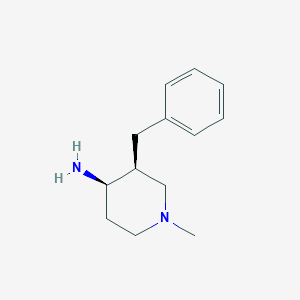
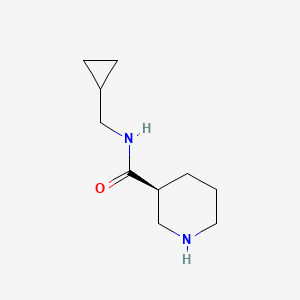

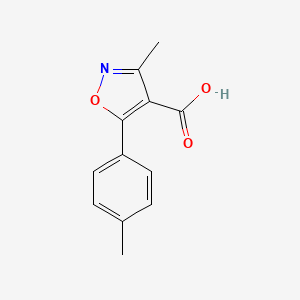



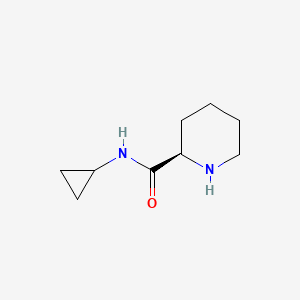
methylamine](/img/structure/B1384888.png)
